molecular formula C14H17N3O4 B2573800 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)isonicotinamide CAS No. 2034496-07-4

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)isonicotinamide

Cat. No. B2573800
CAS RN: 2034496-07-4
M. Wt: 291.307
InChI Key: QILNQUIYIWRKMT-UHFFFAOYSA-N
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Description

The compound “N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)isonicotinamide” is a complex organic molecule. It contains a pyrrolidinone ring, which is a common motif in many pharmaceuticals and biologically active compounds . The molecule also contains an isonicotinamide group, which is a derivative of niacin or vitamin B3 .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Key features likely include the pyrrolidinone ring and the isonicotinamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could impact its solubility in different solvents .

Scientific Research Applications

Synthesis and Characterization

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)isonicotinamide is a compound that can be synthesized through various chemical reactions, involving nicotinamide derivatives like isonicotinamide. These compounds have been used to create a range of complexes with metals such as cobalt(II), which have been characterized using physico-chemical and spectroscopic methods. The synthesis processes involve reactions with different ligands and solvents, leading to the formation of complexes that have been studied for their crystal structures and magnetic properties. This exploration contributes to the understanding of the coordination chemistry of nicotinamide derivatives and their potential applications in materials science and catalysis (Segl′a et al., 2008).

Antimicrobial Activities

The antimicrobial properties of compounds derived from nicotinamide derivatives, including isonicotinamide, have been investigated, showing effectiveness against various bacterial and fungal strains. This research is crucial for the development of new antimicrobial agents that could be used to treat infections resistant to current medications. Studies have shown that the complexation of nicotinate derivatives can enhance their biological activities, making them more effective against certain pathogens (Segl′a et al., 2008).

Enzymatic Synthesis

This compound and related compounds have been involved in enzymatic synthesis processes, particularly in the creation of isoniazid, an important agent in the treatment of tuberculosis. These processes utilize immobilized lipases and involve reactions in non-aqueous media, offering insights into novel methods of drug synthesis that could improve efficiency and selectivity (Yadav et al., 2005).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many drugs containing a pyrrolidinone ring act on the central nervous system .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promise in preliminary studies, it could be further developed and optimized .

properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c18-12-1-2-13(19)17(12)8-10-21-9-7-16-14(20)11-3-5-15-6-4-11/h3-6H,1-2,7-10H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILNQUIYIWRKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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